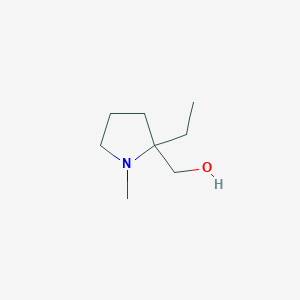
(2-Ethyl-1-methylpyrrolidin-2-yl)methanol
説明
(2-Ethyl-1-methylpyrrolidin-2-yl)methanol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2-Ethyl-1-methylpyrrolidin-2-yl)methanol is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.
The molecular structure of this compound includes a pyrrolidine ring with ethyl and methyl substituents, contributing to its unique biological profile. Its chemical formula is CHNO, and it has a molecular weight of approximately 143.23 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 143.23 g/mol |
| Solubility | Soluble in water and organic solvents |
| Boiling Point | Not extensively documented |
Biological Activity
Research has indicated that this compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with metabolic pathways critical for microbial survival.
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of this compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/ml against Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antimicrobial agents.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
The biological activity of this compound is believed to be mediated through its interaction with specific biological macromolecules. It may act as an inhibitor of certain enzymes involved in bacterial metabolism, leading to cell death.
Neuroprotective Effects
Additionally, there is emerging evidence that this compound may exhibit neuroprotective effects, potentially through modulation of nitric oxide synthase (nNOS). Inhibition of nNOS has been associated with reduced neuronal damage in models of neurodegenerative diseases.
Research Findings
- Inhibition Studies : Research indicates that compounds structurally similar to this compound have shown promise in inhibiting nNOS activity, which could translate into therapeutic benefits for conditions like Alzheimer's disease.
- Cell Proliferation : Studies have also suggested that this compound can modulate cell proliferation pathways, making it a candidate for further investigation in cancer therapeutics.
特性
IUPAC Name |
(2-ethyl-1-methylpyrrolidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-8(7-10)5-4-6-9(8)2/h10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCQZLDVYRIZII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















